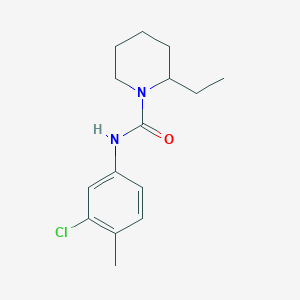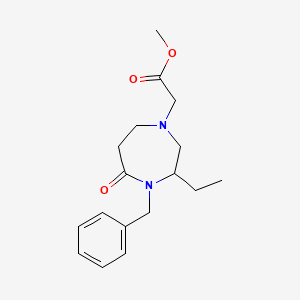
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are a group of compounds that target the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways involved in inflammation and immune response.
科学的研究の応用
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
作用機序
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response. These enzymes are activated by cytokines and growth factors, leading to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting Janus kinases, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide can reduce the production of these mediators, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation and disease symptoms. It can also reduce the activity of immune cells, such as T-cells and B-cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has been shown to have an effect on bone metabolism, leading to an increase in bone mineral density in patients with rheumatoid arthritis.
実験室実験の利点と制限
5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. Additionally, it has a relatively low toxicity profile and can be administered orally, making it a convenient treatment option. However, 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide also has some limitations for lab experiments. It can have off-target effects on other kinases, leading to potential side effects. Additionally, its long-term safety profile is not well established, and further studies are needed to fully understand its potential risks and benefits.
将来の方向性
There are several future directions for the study of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. This could potentially reduce the risk of off-target effects and improve the safety profile of these compounds. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide in various disease populations. Finally, there is a need for more research on the potential use of Janus kinase inhibitors in combination with other therapies, such as biologic agents, to improve treatment outcomes in patients with autoimmune diseases.
合成法
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine to form 5-chloro-N-(2-pyridinyl)-2-ethoxybenzenesulfonamide. This compound is then reacted with thionyl chloride and 5-chloropyridine-2-amine to obtain 5-chloro-N-(5-chloro-2-pyridinyl)-2-ethoxybenzenesulfonamide. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDCLVBDJCYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5461707.png)
![2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B5461717.png)
![4-fluoro-N-(4-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5461722.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5461725.png)
![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-9H-carbazole](/img/structure/B5461732.png)

![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5461750.png)

![[2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-pyridinyl]methanol](/img/structure/B5461765.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5461774.png)
![6-oxo-5,6-dihydro[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-d][1,3]thiazol-4-ium-2-olate](/img/structure/B5461777.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5461779.png)